Compound Identification and Physicochemical Profile
Compound Identification and Physicochemical Profile
An In-Depth Technical Guide to Methyl 4-bromo-2-chloro-3-fluorobenzoate: A Key Intermediate in Modern Synthesis
This guide provides a comprehensive technical overview of Methyl 4-bromo-2-chloro-3-fluorobenzoate, a halogenated aromatic ester of significant interest to researchers in synthetic chemistry, drug discovery, and materials science. We will delve into its fundamental properties, a validated synthetic protocol, and its strategic applications as a versatile chemical building block. The unique substitution pattern of this molecule offers multiple avenues for synthetic diversification, making it a valuable scaffold for the development of novel compounds.
Methyl 4-bromo-2-chloro-3-fluorobenzoate is a polysubstituted benzene derivative. The strategic placement of three different halogen atoms (F, Cl, Br) on the aromatic ring, combined with the methyl ester functional group, creates a molecule with distinct reactivity at each position. This allows for selective and sequential chemical modifications, a highly desirable trait in multi-step organic synthesis.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1427390-96-2 [1].
A summary of its key properties is presented below:
| Property | Value | Source(s) |
| CAS Number | 1427390-96-2 | [1] |
| Molecular Formula | C₈H₅BrClFO₂ | [2] |
| Molecular Weight | 267.48 g/mol | [2] |
| IUPAC Name | methyl 4-bromo-2-chloro-3-fluorobenzoate | N/A |
| Physical Form | Solid (predicted based on similar structures) | [3] |
| Predicted XlogP | 3.2 | [2] |
| Monoisotopic Mass | 265.91455 Da | [2] |
Safety and Handling
While specific toxicity data for Methyl 4-bromo-2-chloro-3-fluorobenzoate is not extensively published, data from structurally related compounds, such as 4-bromo-3-chloro-2-fluorobenzoic acid, suggest that appropriate precautions are necessary. The parent acid is known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation[4]. Therefore, standard laboratory safety protocols should be strictly followed when handling this compound.
Core Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Ventilation: Handle the compound within a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Synthesis Protocol: Fischer Esterification
The synthesis of Methyl 4-bromo-2-chloro-3-fluorobenzoate is most commonly achieved through the esterification of its corresponding carboxylic acid precursor, 4-bromo-2-chloro-3-fluorobenzoic acid. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) under acidic conditions, is a reliable and well-established procedure. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
The workflow for this synthesis is depicted below.
Caption: Synthetic workflow for Methyl 4-bromo-2-chloro-3-fluorobenzoate.
Detailed Experimental Methodology
This protocol is adapted from standard esterification procedures for similar halogenated benzoic acids[5].
-
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-chloro-3-fluorobenzoic acid (1.0 eq).
-
Add an excess of methanol (approx. 10-20 volumes), which serves as both the reactant and the solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring mixture.
-
-
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 65°C for methanol).
-
Maintain the reflux for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
-
Step 3: Workup and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent immiscible with water, such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted carboxylic acid), water, and finally, a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Step 4: Purification and Characterization
-
If necessary, purify the crude product via flash column chromatography on silica gel.
-
Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Applications in Drug Discovery and Organic Synthesis
Methyl 4-bromo-2-chloro-3-fluorobenzoate is not typically an active pharmaceutical ingredient (API) itself but rather a highly valuable intermediate or building block. Its utility stems from the differential reactivity of its halogen substituents, which allows for selective functionalization in the synthesis of more complex molecules.[6][7][8]
The primary applications include:
-
Scaffold for Medicinal Chemistry: The core phenyl ring can be elaborated through various cross-coupling reactions. The bromine atom is particularly susceptible to Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The chlorine and fluorine atoms can also participate in nucleophilic aromatic substitution (SNAᵣ) reactions, though under more forcing conditions.
-
Intermediate in Agrochemicals: Similar to its role in pharmaceuticals, this compound can serve as a starting material for the synthesis of novel pesticides and herbicides, where halogenation patterns are crucial for biological activity.[6]
-
Materials Science: Halogenated aromatic compounds are precursors to advanced materials, including polymers and liquid crystals, where the halogens influence properties like thermal stability and electronic characteristics.
The role of this compound as a versatile scaffold is illustrated in the diagram below.
Caption: Role as a versatile scaffold for chemical diversification.
Conclusion
Methyl 4-bromo-2-chloro-3-fluorobenzoate (CAS: 1427390-96-2) is a strategically designed chemical intermediate that offers significant advantages in synthetic chemistry. Its well-defined structure and the differential reactivity of its functional groups provide a robust platform for constructing complex molecular architectures. For researchers and scientists in drug development and materials science, this compound represents a key tool for accessing novel chemical space and accelerating the discovery of new functional molecules.
References
-
PubChemLite. (n.d.). Methyl 4-bromo-3-chloro-2-fluorobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-chloro-2-fluorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2006). Methyl 4-bromobenzoate. Retrieved from [Link]
-
Chemsrc. (n.d.). Methyl 4-bromo-2-chlorobenzoate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of Fluorine: Methyl 4-Chloro-3-Fluorobenzoate in Modern Chemical Applications. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
ChemPacific. (n.d.). 2-bromo-4-chloro-3-fluorobenzoic acid. Retrieved from [Link]
-
PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
Sources
- 1. 1427390-96-2|Methyl 4-bromo-2-chloro-3-fluorobenzoate|BLD Pharm [bldpharm.com]
- 2. PubChemLite - Methyl 4-bromo-3-chloro-2-fluorobenzoate (C8H5BrClFO2) [pubchemlite.lcsb.uni.lu]
- 3. Methyl 4-bromo-3-fluorobenzoate | 849758-12-9 [sigmaaldrich.com]
- 4. 4-Bromo-3-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 19358369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-bromo-4-chloro-3-fluorobenzoic acid | 170108-06-2 - ChemPacific [chempacific-zhejiang.com]
